

Application Notes and Protocols: Labeling Stauntonside M for Imaging Studies

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Compound of Interest

Compound Name: Stauntonside M

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Introduction

Stauntonside M is a novel macrocyclic lactone recently isolated from the marine sponge *Stauntonia maris*. Preliminary studies have revealed its potent and selective inhibitory activity against the Phosphoinositide 3-kinase (PI3K) signaling pathway, a critical regulator of cell growth, proliferation, and survival. Dysregulation of the PI3K pathway is implicated in various cancers and inflammatory diseases, making Stauntonside M a promising candidate for therapeutic development. To facilitate further investigation of its cellular uptake, subcellular localization, and target engagement, we have developed protocols for fluorescently labeling Stauntonside M and its application in cellular imaging studies.

Principle

Fluorescent labeling of small molecules like Stauntonside M allows for their visualization and tracking within living cells using fluorescence microscopy. This is typically achieved by conjugating a fluorescent dye (fluorophore) to the molecule of interest. The choice of fluorophore and the labeling strategy are critical to ensure that the biological activity of the parent compound is not significantly altered. These application notes describe the use of a commercially available amine-reactive fluorescent dye for labeling a synthetically modified analog of Stauntonside M containing a primary amine handle.

Data Presentation

Table 1: Physicochemical and Photophysical Properties of Fluorescently Labeled Stauntonside M

Property	Stauntonside M	Stauntonside M-Fluorophore Conjugate
Molecular Weight (g/mol)	482.6	895.1
Purity (HPLC)	>98%	>95%
Solubility	DMSO, Ethanol	DMSO
Excitation Max (nm)	N/A	495
Emission Max (nm)	N/A	519
Quantum Yield	N/A	0.92

Table 2: In Vitro Biological Activity of Stauntonside M and its Fluorescent Conjugate

Compound	PI3K α IC50 (nM)	Cytotoxicity (HeLa cells) CC50 (μ M)
Stauntonside M	15.2 \pm 2.1	5.8 \pm 0.7
Stauntonside M-Fluorophore Conjugate	25.8 \pm 3.5	8.2 \pm 1.1
Control PI3K Inhibitor	10.5 \pm 1.5	4.5 \pm 0.6

Experimental Protocols

Protocol 1: Fluorescent Labeling of Stauntonside M

This protocol describes the conjugation of an amine-reactive fluorescent dye to an amino-functionalized Stauntonside M analog.

Materials:

- Amino-Stauntonside M
- Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester)
- Anhydrous Dimethylformamide (DMF)
- Triethylamine (TEA)
- Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system
- Lyophilizer

Procedure:

- Dissolve 1 mg of Amino-Stauntonside M in 200 µL of anhydrous DMF.
- Add 1.5 equivalents of the amine-reactive fluorescent dye to the solution.
- Add 2 equivalents of TEA to the reaction mixture to act as a base.
- Stir the reaction at room temperature for 4 hours, protected from light.
- Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
- Upon completion, purify the conjugate by RP-HPLC using a C18 column and a water/acetonitrile gradient.
- Collect the fractions containing the fluorescently labeled Stauntonside M.
- Lyophilize the purified product to obtain a dry powder.
- Store the labeled compound at -20°C, protected from light and moisture.

Protocol 2: Cellular Imaging of Labeled Stauntonside M

This protocol outlines the procedure for imaging the subcellular localization of fluorescently labeled Stauntonside M in cultured cells.

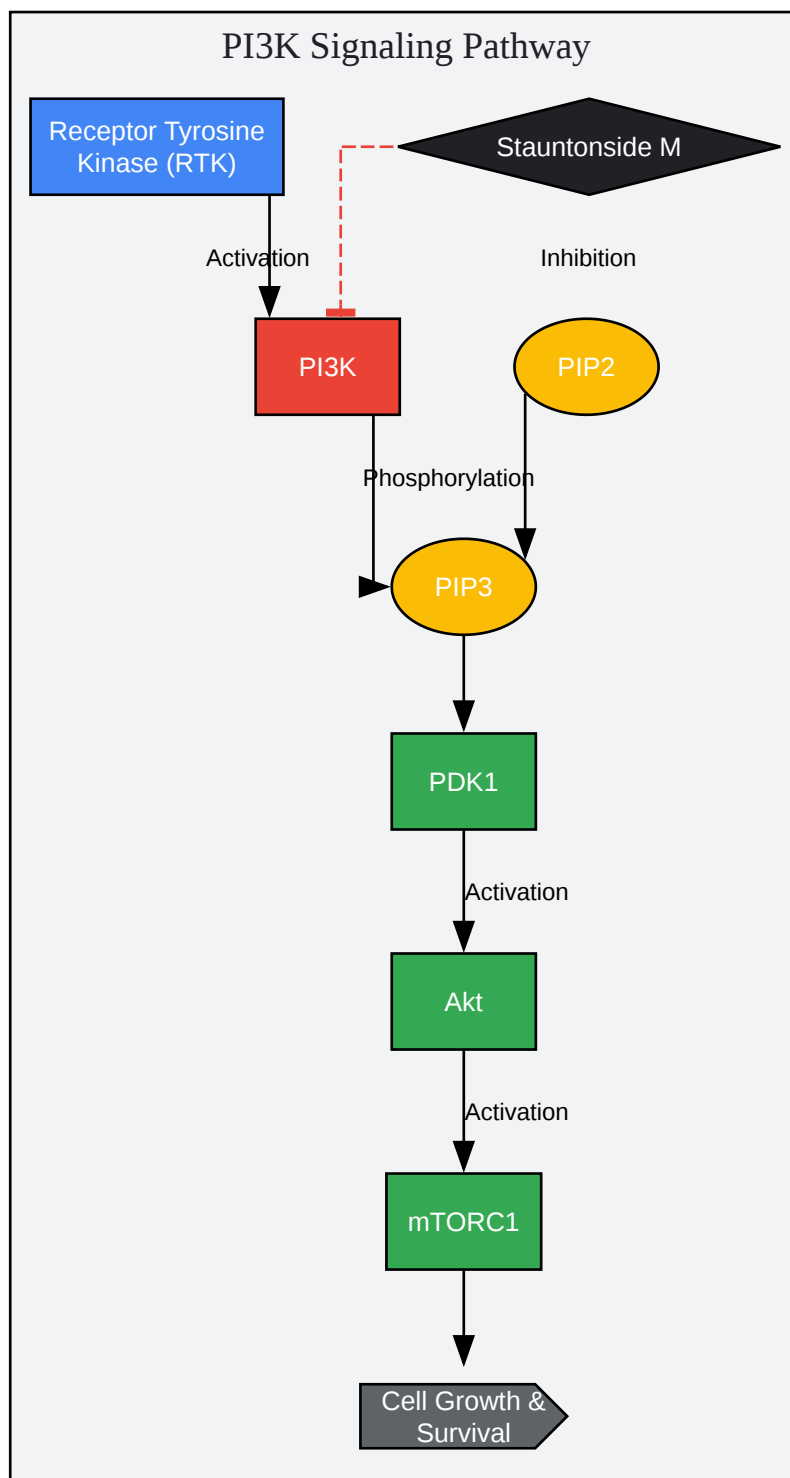
Materials:

- HeLa cells (or other cell line of interest)
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
- Phosphate-Buffered Saline (PBS)
- Paraformaldehyde (PFA)
- DAPI (4',6-diamidino-2-phenylindole)
- Fluorescently labeled Stauntonside M
- Confocal microscope

Procedure:

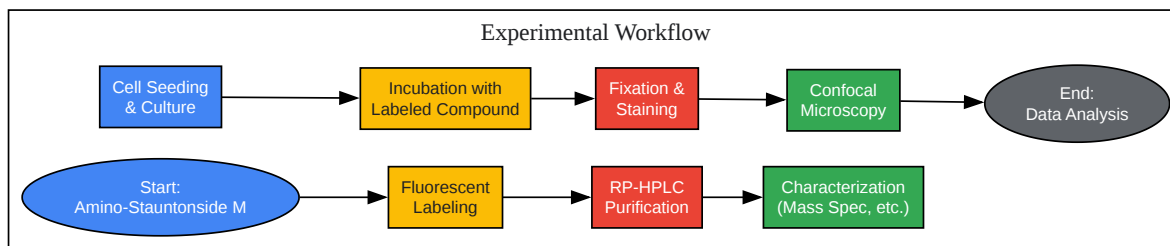
- Seed HeLa cells on glass-bottom dishes and culture overnight to allow for attachment.
- Prepare a 1 μ M working solution of fluorescently labeled Stauntonside M in DMEM.
- Remove the culture medium from the cells and wash once with PBS.
- Incubate the cells with the Stauntonside M-fluorophore conjugate solution for 1 hour at 37°C.
- Wash the cells three times with PBS to remove any unbound conjugate.
- Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
- Wash the cells twice with PBS.
- Counterstain the nuclei by incubating with DAPI (300 nM in PBS) for 5 minutes.
- Wash the cells three times with PBS.
- Image the cells using a confocal microscope with appropriate laser lines and filters for the chosen fluorophore and DAPI.

Visualizations



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Caption: PI3K signaling pathway and the inhibitory action of Stauntonside M.



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Caption: Experimental workflow for labeling and imaging with Stauntonside M.

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